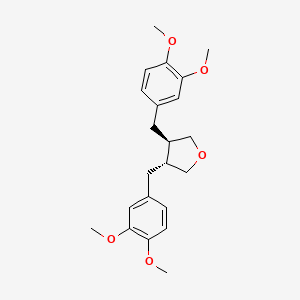![molecular formula C16H15ClFN3O B2928051 3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1797874-91-9](/img/structure/B2928051.png)
3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s role or use in the industry or research might also be mentioned.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its precursors, including the conditions and reagents used in each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Activities
Research has shown that certain pyrimidine derivatives, including compounds related to the one , possess significant anti-inflammatory and analgesic activities. A study by Muralidharan et al. (2019) synthesized a series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives and found them to be effective in reducing inflammation and pain. This indicates the potential of related compounds in the treatment of inflammatory conditions (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antitumor Activity
Pyrimidinyl pyrazole derivatives, structurally similar to the compound , have been shown to exhibit potent antitumor activity. Naito et al. (2005) synthesized a series of these compounds and evaluated their cytotoxicity against various tumor cell lines. Certain derivatives demonstrated significant antitumor activity, highlighting the potential of related compounds in cancer treatment (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, Ejima, 2005).
Crystal Structure Analysis
The structural properties of compounds with a pyrimidine core have been a subject of interest. Kang et al. (2015) studied the crystal structure of a pyrimidine fungicide, providing insights into the molecular arrangement and interactions, which are crucial for understanding the behavior of related compounds (Kang, Kim, Park, Kim, 2015).
Quantum Chemical Characterization
The hydrogen bonding sites in pyrimidine compounds have been explored using quantum chemistry methods. Traoré et al. (2017) conducted a study on the hydrogen bonding sites in three pyrimidine compounds, which is vital for understanding the chemical behavior and potential interactions of related compounds (Traoré, Bamba, Ziao, Affi, Koné, 2017).
Antimicrobial Activities
Compounds similar to 3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one have been investigated for their antimicrobial properties. Baldaniya and Patel (2009) synthesized a series of pyrimidine derivatives and tested them for antibacterial and antifungal activities, demonstrating the potential use of related compounds in treating microbial infections (Baldaniya, Patel, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards, as well as appropriate handling and disposal procedures.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and how the compound could be modified to improve its properties or effectiveness.
Please consult with a professional chemist or researcher for more specific and detailed information. It’s also important to follow all safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-7-11(1-3-14(13)18)2-4-16(22)21-6-5-15-12(9-21)8-19-10-20-15/h1,3,7-8,10H,2,4-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLFPZOVMJQNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

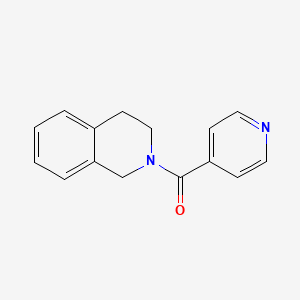
![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)
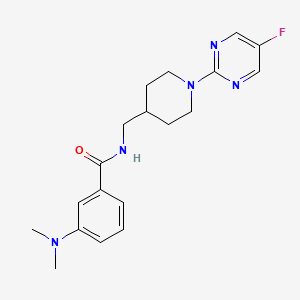
![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)
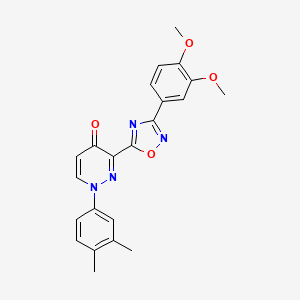
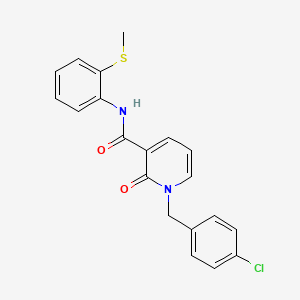
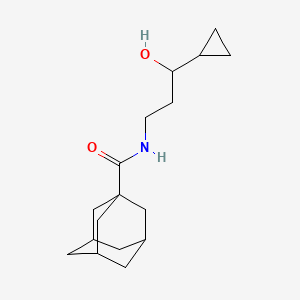
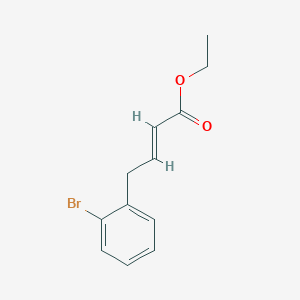

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2927982.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)
![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)
![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)
